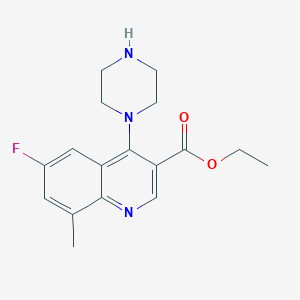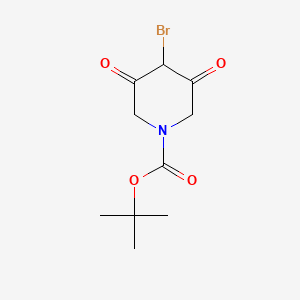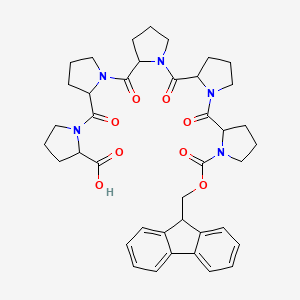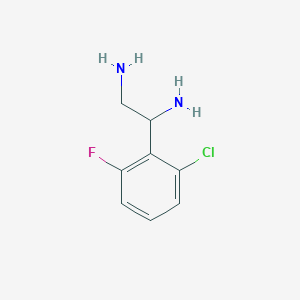![molecular formula C11H10N2O3S B12113003 Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- CAS No. 71134-66-2](/img/structure/B12113003.png)
Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- is a compound that belongs to the class of oxadiazole derivatives The structure of this compound includes an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
The synthesis of acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- typically involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using phosphorus oxychloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with acetic anhydride to introduce the thioacetic acid moiety. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
化学反応の分析
Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The oxadiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro compounds.
科学的研究の応用
Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Due to its biological activities, it is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
作用機序
The mechanism of action of acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. For example, the compound can inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications. The thioacetic acid moiety can also interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function .
類似化合物との比較
Similar compounds to acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- include other oxadiazole derivatives such as:
- 5-(4-bromophenyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
- {[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid
These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of the 2-methylphenyl group and the thioacetic acid moiety in acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
71134-66-2 |
|---|---|
分子式 |
C11H10N2O3S |
分子量 |
250.28 g/mol |
IUPAC名 |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-7-4-2-3-5-8(7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChIキー |
KYOOQBYBEOWUPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide](/img/structure/B12112942.png)
![5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide](/img/structure/B12112948.png)





![2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol](/img/structure/B12112990.png)



![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)
